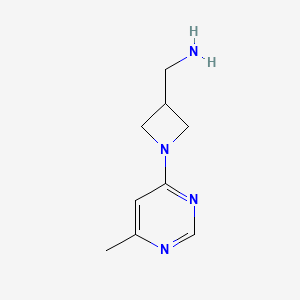

(1-(6-Methylpyrimidin-4-yl)azetidin-3-yl)methanamine

Description

Properties

Molecular Formula |

C9H14N4 |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

[1-(6-methylpyrimidin-4-yl)azetidin-3-yl]methanamine |

InChI |

InChI=1S/C9H14N4/c1-7-2-9(12-6-11-7)13-4-8(3-10)5-13/h2,6,8H,3-5,10H2,1H3 |

InChI Key |

YLSXWAXVGIXXGC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=N1)N2CC(C2)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(6-Methylpyrimidin-4-yl)azetidin-3-yl)methanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines.

Introduction of the Methyl Group: The methyl group is introduced at the 6-position of the pyrimidine ring using methylation reagents such as methyl iodide.

Formation of the Azetidine Ring: The azetidine ring is formed through cyclization reactions involving suitable precursors.

Attachment of the Methanamine Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and catalysts, are employed to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often used to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(1-(6-Methylpyrimidin-4-yl)azetidin-3-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide or sodium cyanide in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

(1-(6-Methylpyrimidin-4-yl)azetidin-3-yl)methanamine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including as an inhibitor of specific enzymes.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-(6-Methylpyrimidin-4-yl)azetidin-3-yl)methanamine involves its interaction with specific molecular targets. For example, it may act as an inhibitor of METTL3 (N6-adenosine-methyltransferase 70 kDa subunit) enzyme activity . This inhibition can affect various cellular pathways, leading to potential therapeutic effects in diseases such as cancer.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrimidine-Based Analogs

[1-(6-Methylpyrimidin-4-yl)azetidin-2-yl]methanamine (CAS: 2172396-28-8)

- Structural Difference : This isomer differs in the position of the methanamine group on the azetidine ring (2-yl vs. 3-yl).

- Implications : The 2-position substitution may alter the spatial orientation of the methanamine group, affecting hydrogen bonding or steric interactions with biological targets.

- Molecular Weight : Similar to the target compound (estimated ~195–200 g/mol based on analogs) .

[(2R,4R)-4-Methoxy-1-(6-methylpyrimidin-4-yl)pyrrolidin-2-yl]methanamine (CAS: 2361610-43-5)

- Structural Differences :

- Pyrrolidine (5-membered ring) replaces azetidine.

- Methoxy (-OCH3) group at the 4-position.

- Dihydrochloride salt form.

- Implications :

Pyridine-Based Analogs

(6-(2-Methylpyridin-4-yl)pyridin-3-yl)methanamine (CAS: 1354355-39-7)

- Structural Differences :

- Pyridine replaces pyrimidine.

- Bipyridine scaffold with a methyl group on one ring.

- Molecular Weight: 199.26 g/mol.

- Applications : Pyridine derivatives are common in kinase inhibitors and receptor modulators .

[6-(2-Methylmorpholin-4-yl)pyridin-3-yl]methanamine (CAS: 926258-47-1)

- Structural Differences :

- Morpholine (oxygen-containing 6-membered ring) replaces azetidine.

- Methyl group on morpholine.

- Implications :

- Morpholine introduces a polar oxygen atom, enhancing solubility.

- Molecular Weight: 207.28 g/mol.

- Potential Use: Morpholine moieties are prevalent in CNS-active compounds due to blood-brain barrier permeability .

Azetidine Derivatives with Varied Substituents

1-(Azetidin-3-yl)-4-methylpiperazine Trihydrochloride

Implications of Structural Variations

- Ring Size and Flexibility : Azetidine (4-membered) vs. pyrrolidine (5-membered) vs. morpholine (6-membered) alters conformational dynamics and binding pocket compatibility.

- Electronic Effects : Pyrimidine’s dual nitrogen atoms enhance hydrogen-bonding capacity compared to pyridine. Morpholine’s oxygen adds polarity.

- Solubility and Bioavailability : Methanamine groups improve water solubility, while methyl or methoxy substituents modulate lipophilicity.

Biological Activity

The compound (1-(6-Methylpyrimidin-4-yl)azetidin-3-yl)methanamine , also known by its CAS number 2172396-28-8, is a novel organic molecule that has attracted attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 178.23 g/mol. The compound features a unique structural arrangement that includes an azetidine ring and a methylpyrimidine moiety, which may contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₄N₄ |

| Molecular Weight | 178.23 g/mol |

| CAS Number | 2172396-28-8 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor for certain enzymes by binding to their active sites, thereby modulating their activity and affecting biochemical pathways.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : The compound has been investigated for its potential antimicrobial properties against various pathogens. In vitro studies have shown promising results against both gram-positive and gram-negative bacteria.

- Antiviral Properties : There is emerging evidence suggesting that this compound may possess antiviral activity, particularly against certain viral strains. Further studies are required to elucidate the specific mechanisms involved.

- Cytotoxicity : Preliminary cytotoxicity assays have indicated that this compound may have selective toxicity towards cancer cell lines, making it a candidate for further investigation in cancer therapeutics.

Case Studies

Several studies have been conducted to evaluate the biological activities of this compound:

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry assessed the antimicrobial efficacy of the compound against a panel of bacterial strains. The results indicated an IC50 value in the low micromolar range, suggesting significant antimicrobial potential.

Study 2: Antiviral Activity

In another investigation reported in Virology Journal, the compound demonstrated inhibitory effects on viral replication in cell culture models, with a notable reduction in viral load at concentrations below 10 µM.

Study 3: Cytotoxicity Against Cancer Cells

Research published in Cancer Research highlighted the cytotoxic effects of the compound on various cancer cell lines, showing IC50 values ranging from 5 to 20 µM, indicating potential as an anticancer agent.

Future Directions

The unique structure and promising biological activities of this compound warrant further exploration. Future research should focus on:

- Structure-Activity Relationship (SAR) studies to optimize the compound's efficacy.

- In vivo studies to assess pharmacokinetics and therapeutic potential.

- Mechanistic studies to clarify how the compound interacts with specific biological targets.

Q & A

Basic Research Question

- HPLC-MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradients to assess purity (>98%) and detect degradation products (e.g., oxidation at the azetidine nitrogen).

- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ can confirm regioselectivity and detect rotamers. For example, pyrimidine protons typically resonate at δ 8.5–9.0 ppm, while azetidine CH₂ groups appear at δ 3.0–4.0 ppm .

- Stability studies : Monitor under accelerated conditions (40°C/75% RH for 4 weeks) to identify hydrolysis or dimerization pathways .

How does the compound interact with biological targets, and how can contradictory activity data be reconciled?

Advanced Research Question

If initial assays show inconsistent inhibition (e.g., varying IC₅₀ values against kinase targets):

- Binding mode analysis : Perform molecular docking (AutoDock Vina) using PyMOL to compare interactions with homologous proteins. The azetidine’s constrained ring may limit conformational flexibility, reducing affinity in certain isoforms .

- Experimental validation : Use surface plasmon resonance (SPR) to measure binding kinetics (kₐₙ, kₒff₎) under physiological pH and ionic strength. Contradictions may arise from buffer composition or protein aggregation .

- Cellular assays : Test in isogenic cell lines to rule out off-target effects from metabolic byproducts (e.g., methylpyrimidine derivatives) .

What computational methods predict the compound’s pharmacokinetic and toxicity profiles?

Advanced Research Question

- ADMET prediction : Use SwissADME or ADMETlab 2.0 to estimate logP (target <3 for CNS penetration), solubility (ESOL model), and CYP450 inhibition. The primary amine may increase renal clearance, requiring prodrug strategies .

- Toxicity flags : Check for mutagenicity (Ames test) alerts via Derek Nexus, focusing on the pyrimidine moiety’s potential to intercalate DNA .

- MD simulations : Run 100-ns trajectories in GROMACS to assess membrane permeability, using a POPC lipid bilayer model. The azetidine’s rigidity may reduce passive diffusion compared to pyrrolidine analogs .

How can structural modifications enhance selectivity in target binding while minimizing synthetic complexity?

Advanced Research Question

- SAR studies : Replace the methyl group on pyrimidine with halogens (Cl, F) to evaluate electronic effects on binding. Evidence from pyridine derivatives shows that electron-withdrawing groups improve kinase selectivity .

- Scaffold hopping : Substitute azetidine with piperidine or morpholine rings to balance lipophilicity and solubility. However, azetidine’s smaller ring size may reduce off-target interactions .

- Parallel synthesis : Use Ugi- or Petasis reactions to generate a 20-compound library for rapid SAR evaluation .

What protocols ensure safe handling and storage given the compound’s reactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.